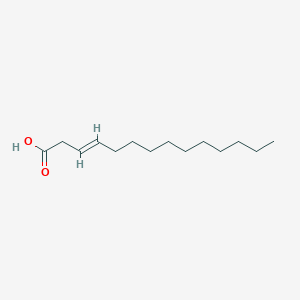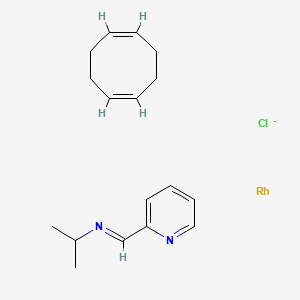
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I is a complex organometallic compound that features a rhodium center coordinated to a cyclooctadiene ligand and a 2-pyridinalisopropylimine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I typically involves the reaction of rhodium chloride with cyclooctadiene and 2-pyridinalisopropylimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general steps include:
- Dissolving rhodium chloride in a suitable solvent such as ethanol or methanol.
- Adding cyclooctadiene to the solution and stirring the mixture.
- Introducing 2-pyridinalisopropylimine to the reaction mixture.
- Allowing the reaction to proceed at a specified temperature, often around room temperature or slightly elevated.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and the purification steps are adapted to handle larger quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the cyclooctadiene or 2-pyridinalisopropylimine ligands with other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: Various ligands such as phosphines, amines, and other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) complexes. Substitution reactions result in new organometallic compounds with different ligand environments.
Wissenschaftliche Forschungsanwendungen
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Material Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Applications: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biological systems.
Industrial Applications: The compound is investigated for its use in industrial processes that require efficient and selective catalysts.
Wirkmechanismus
The mechanism by which Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I exerts its effects involves the coordination of the rhodium center to various substrates. The cyclooctadiene and 2-pyridinalisopropylimine ligands stabilize the rhodium center and facilitate its interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclooctadiene-(2-pyridinalisopropylimine)rhodium II
- Cyclooctadiene-(2-pyridinalisopropylimine)iridium I
- Cyclooctadiene-(2-pyridinalisopropylimine)palladium I
Uniqueness
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I is unique due to its specific ligand environment and the properties imparted by the rhodium center. Compared to similar compounds with different metal centers, it may exhibit distinct catalytic activity, stability, and reactivity. The choice of rhodium as the central metal provides unique electronic and steric properties that differentiate it from its analogs.
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;N-propan-2-yl-1-pyridin-2-ylmethanimine;rhodium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.C8H12.ClH.Rh/c1-8(2)11-7-9-5-3-4-6-10-9;1-2-4-6-8-7-5-3-1;;/h3-8H,1-2H3;1-2,7-8H,3-6H2;1H;/p-1/b;2-1-,8-7-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQIUZGQHYJUIK-ONEVTFJLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(N=CC1=CC=CC=N1)C.C1/C=C\CC/C=C\C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98716-31-5 |
Source


|
| Record name | Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



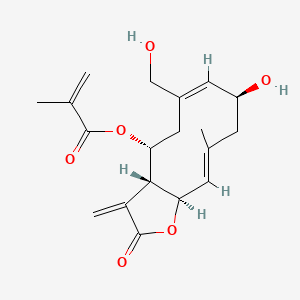
![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)
![[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B1233007.png)


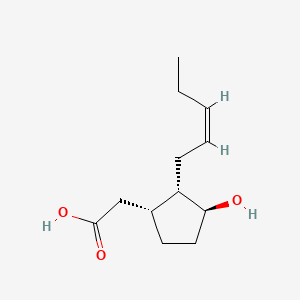
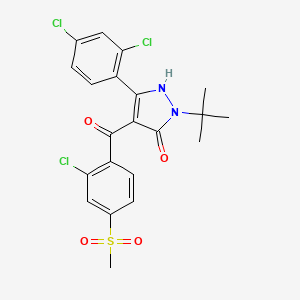
![4-(3,4-dihydroxyphenyl)-6-[(4-fluoro-3-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1233017.png)
![N-(2-oxolanylmethyl)-2-[1-oxo-4-(3-pyridinylmethyl)-2-phthalazinyl]acetamide](/img/structure/B1233018.png)
![1-[[2-(3-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B1233019.png)
